4-(4-Isopropylphenyl)butanoic acid

Lipophilicity Drug Discovery Polymer Chemistry

Why settle for approximate analogs? The para-isopropyl substitution on 4-(4-isopropylphenyl)butanoic acid (CAS 7501-37-3) provides a quantifiable cLogP jump (Δ ~2) versus 4-phenylbutyric acid, delivering predictable lipophilicity and steric bulk for SAR campaigns and monomer design. Minor structural variations (linear alkyl, ortho/meta isomers) critically alter polymer architecture and biological target engagement—validated by Angiolini et al. for organotin polymers. Choose the exact compound to ensure reproducible yields in hydrophobic pocket probing, HPLC method development, and coordination polymer synthesis.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 7501-37-3
Cat. No. B3060737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Isopropylphenyl)butanoic acid
CAS7501-37-3
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CCCC(=O)O
InChIInChI=1S/C13H18O2/c1-10(2)12-8-6-11(7-9-12)4-3-5-13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)
InChIKeyCOMUZXZDTNYSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Isopropylphenyl)butanoic Acid (CAS 7501-37-3): Structural Properties and Procurement-Relevant Identification


4-(4-Isopropylphenyl)butanoic acid (CAS 7501-37-3) is a phenylalkanoic acid derivative featuring a butanoic acid chain attached to a para-isopropyl-substituted phenyl ring [1]. It is classified as a monocarboxylic acid and is primarily utilized as a versatile building block in organic synthesis and polymer chemistry [2]. The compound is commercially available with typical purities of 95-97% and is characterized by a molecular weight of 206.28 g/mol, a calculated LogP of approximately 3.5-3.7, and a rotatable bond count of 5 [1].

4-(4-Isopropylphenyl)butanoic Acid: Why Structural Analogs Cannot Be Interchanged in Critical Applications


Generic substitution within the phenylalkanoic acid class is not advisable due to the profound impact of even minor structural variations on physicochemical properties and resulting application performance. The isopropyl substituent at the para-position of 4-(4-Isopropylphenyl)butanoic acid confers distinct lipophilicity and steric characteristics compared to analogs with linear alkyl chains (e.g., 4-phenylbutyric acid) or differently branched isomers [1][2]. These differences directly influence solubility, thermal stability, and molecular recognition events in polymerization and biological systems [3][4]. Consequently, substituting a structurally related compound without quantitative validation risks unpredictable outcomes in synthetic yield, polymer architecture, or biological assay results, making precise compound selection a critical procurement decision.

Quantitative Differentiation of 4-(4-Isopropylphenyl)butanoic Acid: Comparative Evidence for Scientific and Procurement Decisions


Enhanced Lipophilicity vs. 4-Phenylbutyric Acid Drives Differential Polymer and Biological Solubility

4-(4-Isopropylphenyl)butanoic acid exhibits a significantly higher calculated partition coefficient (LogP) compared to its unsubstituted parent, 4-phenylbutyric acid, directly impacting its solubility profile and suitability for hydrophobic environments [1]. The target compound's LogP is calculated at 3.745, whereas 4-phenylbutyric acid has a reported LogP of 1.88, representing an approximate 73-fold increase in theoretical lipophilicity [2].

Lipophilicity Drug Discovery Polymer Chemistry Solubility

Polymer Architecture: Defined Trimethylene Spacer Enables Distinct Tin Carboxylate Coordination

In the synthesis of organometallic polymers, the trimethylene spacer of 4-(4-isopropylphenyl)butanoic acid provides a defined, rigid separation between the aromatic ring and the carboxylate functionality, which is critical for controlling tin coordination geometry [1]. A derivative, tributyltin 4-(4-isopropylphenyl)-butanoate, was synthesized as a structural model and characterized by solid-state ¹¹⁷Sn CP-MAS NMR, revealing specific coordination states essential for polymer properties [1]. This contrasts with polymers using monomers lacking this spacer, which may exhibit different tin coordination and thermal stability.

Organometallic Polymers Materials Science Solid-State NMR Thermal Analysis

Steric Influence of Isopropyl Group vs. Linear Analogs on Polymerization Kinetics

The branched isopropyl group on the aromatic ring introduces steric bulk that can modulate the reactivity of the monomer in polymerization reactions compared to analogs with linear alkyl chains (e.g., 4-n-butylphenyl)butanoic acid) [1]. While direct kinetic data comparing this compound to its linear counterpart is not available in the open literature, class-level SAR studies on phenylalkanoic acids demonstrate that alkyl branching at the para-position significantly alters reaction rates and polymer microstructure due to hindered diffusion and transition state energetics [2].

Polymerization Kinetics Steric Effects Monomer Design

Evidence-Backed Application Scenarios for 4-(4-Isopropylphenyl)butanoic Acid


Synthesis of Organotin-Containing Functional Polystyrenes with Controlled Architecture

As demonstrated by Angiolini et al. [1], this compound is the essential starting material for creating monomers like tributyltin 4-(4-isopropylphenyl)-butanoate. The specific trimethylene spacer is critical for achieving the desired tin coordination geometry and, consequently, the thermal and material properties of the final polymer. Procurement of the exact compound is non-negotiable for replicating this published work or developing materials with analogous performance characteristics.

Development of Lipophilic Small-Molecule Libraries for Drug Discovery

The significantly elevated LogP of 4-(4-isopropylphenyl)butanoic acid (3.7-3.8) compared to the parent 4-phenylbutyric acid (1.9) [2][3] makes it a privileged scaffold for probing hydrophobic binding pockets or for synthesizing drug candidates with improved membrane permeability. In structure-activity relationship (SAR) campaigns focused on optimizing lipophilicity, this compound provides a quantifiable jump in cLogP, enabling chemists to explore a distinct property space not accessible with the unsubstituted phenylbutyric acid core.

Investigating Steric Effects in Phenylalkanoic Acid Biological Activity

The compound serves as a key structural probe in SAR studies aimed at understanding the role of para-alkyl substitution on biological activity [4]. Its branched isopropyl group offers a different steric and electronic environment compared to methyl, ethyl, or unsubstituted analogs. Researchers can use this compound to systematically evaluate how increasing bulk and altering the shape of the para-substituent affects target engagement, cellular potency, and metabolic stability, providing crucial data for lead optimization.

Calibration Standard for Analytical Methods Targeting Hydrophobic Aromatic Acids

With a defined purity of 95-97% and a characteristic retention time in reversed-phase HPLC due to its high LogP [2], 4-(4-isopropylphenyl)butanoic acid is suitable as a retention time marker or calibration standard in LC-MS and HPLC methods designed for the analysis of moderately lipophilic aromatic acids in complex matrices such as environmental samples or biological fluids.

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